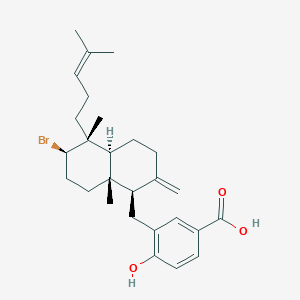
Callophycoic acid G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Callophycoic acid G is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid substituted at position 3 by a decahydronaphthalen-1-ylmethyl group which in turn is substituted by a bromo, two methyl groups, a methylidene and a 4-methylpent-3-en-1-yl group at positions 6, 5, 8a, 2 and 5 respectively. A diterpenoid isolated from the Fijian red alga Callophycus serratus, it exhibits antibacterial, antimalarial and anticancer activities. It has a role as a metabolite, an antibacterial agent, an antimalarial and an antineoplastic agent. It is a monohydroxybenzoic acid, an organobromine compound, a diterpenoid and a carbobicyclic compound.
Aplicaciones Científicas De Investigación
Biological Activities
1. Antimicrobial Properties
Callophycoic acid G has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it exhibits notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF), with minimum inhibitory concentrations (MIC) reported at 1.6 μg/mL for MRSA, comparable to existing antibiotics . This positions this compound as a promising candidate for developing new antimicrobial agents.
2. Antifungal Activity
Research has shown that extracts containing this compound effectively inhibit the growth of marine fungal pathogens such as Lindra thalassiae. This antifungal property is attributed to the compound's ability to act as a chemical defense mechanism in algae, providing insights into its potential use in agricultural applications .
3. Anticancer Potential
this compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can suppress the growth of various human tumor cell lines, suggesting its potential role in cancer treatment strategies .
Applications in Cosmetics
The cosmetic industry has shown interest in incorporating this compound due to its bioactive properties. Its antioxidant and anti-inflammatory effects make it suitable for formulations aimed at skin health. The compound can be utilized in creams and lotions designed to enhance skin hydration and provide protective benefits against environmental stressors .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against MRSA. The research involved isolating the compound from Callophycus serratus and testing its activity using standard microbiological techniques. Results confirmed that this compound significantly inhibited bacterial growth, supporting its potential use in developing topical antimicrobial formulations.
| Pathogen | MIC (μg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 1.6 |
| Vancomycin-resistant Enterococcus faecium | 7.8 |
Case Study 2: Antifungal Activity
Another study focused on the antifungal properties of this compound against marine fungi. The results indicated that the compound effectively reduced fungal growth in laboratory settings, suggesting potential applications in agricultural biocontrol products.
| Fungal Species | Inhibition (%) |
|---|---|
| Lindra thalassiae | 85 |
Propiedades
Fórmula molecular |
C27H37BrO3 |
|---|---|
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
3-[[(1R,4aS,5R,6R,8aS)-6-bromo-5,8a-dimethyl-2-methylidene-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C27H37BrO3/c1-17(2)7-6-13-27(5)23-11-8-18(3)21(26(23,4)14-12-24(27)28)16-20-15-19(25(30)31)9-10-22(20)29/h7,9-10,15,21,23-24,29H,3,6,8,11-14,16H2,1-2,4-5H3,(H,30,31)/t21-,23+,24-,26+,27-/m1/s1 |
Clave InChI |
QCSKWFANIUTEHG-KDIQAUPYSA-N |
SMILES isomérico |
CC(=CCC[C@@]1([C@H]2CCC(=C)[C@H]([C@@]2(CC[C@H]1Br)C)CC3=C(C=CC(=C3)C(=O)O)O)C)C |
SMILES canónico |
CC(=CCCC1(C2CCC(=C)C(C2(CCC1Br)C)CC3=C(C=CC(=C3)C(=O)O)O)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















